N-benzyl-2-methylpentanamide

hydrogen bond donor medicinal chemistry target engagement

N-Benzyl-2-methylpentanamide (ChemBridge ID 6167331, C₁₃H₁₉NO, MW 205.30) is a synthetic N-benzyl amide screening compound featuring a 2-methyl-branched pentanamide backbone. It is a member of the ChemBridge diversity collection, a 10,560-compound set curated for favorable physicochemical properties and scaffold diversity, and is accessible through the ICCB-Longwood Screening Facility at Harvard Medical School.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B5147999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-methylpentanamide
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCCC(C)C(=O)NCC1=CC=CC=C1
InChIInChI=1S/C13H19NO/c1-3-7-11(2)13(15)14-10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,14,15)
InChIKeyGFVPUIVHIRNQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-methylpentanamide Procurement Guide: Physicochemical Identity and Screening Collection Provenance


N-Benzyl-2-methylpentanamide (ChemBridge ID 6167331, C₁₃H₁₉NO, MW 205.30) is a synthetic N-benzyl amide screening compound featuring a 2-methyl-branched pentanamide backbone . It is a member of the ChemBridge diversity collection, a 10,560-compound set curated for favorable physicochemical properties and scaffold diversity, and is accessible through the ICCB-Longwood Screening Facility at Harvard Medical School [1]. The compound possesses one hydrogen bond donor (amide N–H), one hydrogen bond acceptor, a moderate calculated LogP of 2.84, and a topological polar surface area (tPSA) of 29.1 Ų .

Why N-Benzyl-2-methylpentanamide Cannot Be Replaced by a Generic N-Benzyl Amide: Evidence-Based Differentiation Rationale


N-Benzyl amides as a class span a wide range of lipophilicities, hydrogen-bonding capacities, and molecular topologies. Even among the five closest 2D analogs (89–98% similarity), physicochemical property differences are substantial and biologically consequential . For example, the presence or absence of a single N–H hydrogen bond donor can determine whether a compound engages targets requiring directional H-bonding (e.g., kinase hinge regions, proteases). The LogP of N-benzyl-2-methylpentanamide (2.84) differs from its closest analog N-(4-methylbenzyl)pentanamide (LogP 3.03) by +0.19 units and from N-benzyl-N-ethyl-2-methylpentanamide (LogP 3.39) by +0.55 units—differences that translate to measurable changes in membrane permeability, aqueous solubility, and assay behavior . Generic interchanging without verifying these specific parameters risks selecting a compound with inappropriate solubility, permeability, or target engagement profile for the intended screening cascade.

Quantitative Evidence Guide: N-Benzyl-2-methylpentanamide vs. Closest Analogs


Hydrogen Bond Donor Capacity: N-Benzyl-2-methylpentanamide Possesses an Amide N–H That N-Benzyl-N-ethyl-2-methylpentanamide Lacks

N-Benzyl-2-methylpentanamide retains a secondary amide N–H (Hdon = 1), enabling it to serve as a hydrogen bond donor. In contrast, the tertiary amide N-benzyl-N-ethyl-2-methylpentanamide (ChemBridge #6169339, 90% 2D similarity) has Hdon = 0 and cannot donate a hydrogen bond . This structural difference has direct implications for target recognition: the N–H proton can participate in directional H-bonding to backbone carbonyls or side-chain acceptors in protein binding pockets, a feature absent in the N-ethyl analog. In class-level analysis of N-benzylamides, the presence of the amide N–H has been shown to be essential for inhibitory activity in certain target classes (e.g., HDAC and PHIP bromodomain inhibitors), where methylation or alkylation of the amide nitrogen abolishes or severely attenuates activity [1].

hydrogen bond donor medicinal chemistry target engagement

Lipophilicity Differentiation: N-Benzyl-2-methylpentanamide (LogP 2.84) Occupies a Favorable Intermediate Range Relative to Closest Analogs

Among five close 2D analogs (similarity ≥ 89%), N-benzyl-2-methylpentanamide exhibits a calculated LogP of 2.84 . This value is 0.19 log units lower than N-(4-methylbenzyl)pentanamide (#7277793, LogP 3.03), 0.55 log units lower than N-benzyl-N-ethyl-2-methylpentanamide (#6169339, LogP 3.39), and 0.50 log units lower than N,N'-dibenzyl-2,2-dimethylpentanediamide (#5116409, LogP 3.34) . In medicinal chemistry, each 1-unit increase in LogP is empirically associated with an approximately 10-fold increase in membrane partitioning. The 0.55 LogP gap versus the N-ethyl analog therefore predicts roughly a 3.5-fold difference in partition coefficient, with meaningful consequences for permeability, nonspecific protein binding, and phospholipidosis risk.

lipophilicity LogP ADME prediction

Aqueous Solubility Advantage: N-Benzyl-2-methylpentanamide (LogSW -3.12) Offers Superior Solubility vs. N-Benzyl-N-ethyl-2-methylpentanamide (LogSW -3.80)

The calculated aqueous solubility (LogSW) of N-benzyl-2-methylpentanamide is -3.12, compared to -3.80 for N-benzyl-N-ethyl-2-methylpentanamide (#6169339), -3.29 for N-(4-methylbenzyl)pentanamide (#7277793), and -4.52 for the di-amide analog (#5116409) . The 0.68 LogSW difference versus the N-ethyl analog corresponds to an approximately 4.8-fold higher predicted aqueous solubility. This solubility advantage is practically relevant for maintaining compound in solution during biochemical assay preparation, particularly at typical screening concentrations (10–30 µM) where compounds with LogSW < -3.5 may precipitate from aqueous buffer.

aqueous solubility assay compatibility DMSO stock

Topological Polar Surface Area (tPSA) and CNS Drug-Likeness: N-Benzyl-2-methylpentanamide (tPSA 29.1 Ų) Sits Within the Favorable Window for Blood-Brain Barrier Penetration Prediction

N-Benzyl-2-methylpentanamide possesses a tPSA of 29.1 Ų . This value is below the widely accepted tPSA threshold of < 60 Ų for favorable passive blood-brain barrier (BBB) penetration and the more stringent < 90 Ų for oral absorption prediction [1]. The N-benzyl-N-ethyl analog (#6169339) has a lower tPSA of 20.3 Ų, which may confer even higher BBB permeability but at the cost of reduced aqueous solubility (LogSW -3.80) and the absence of H-bond donor capacity. Conversely, the di-amide analog (#5116409) has a tPSA of 58.2 Ų, approaching the upper limit for BBB penetration. N-Benzyl-2-methylpentanamide's tPSA of 29.1 Ų represents a balanced profile for CNS-targeted screening without sacrificing solubility.

tPSA blood-brain barrier CNS drug-likeness

Molecular Weight and Ligand Efficiency: N-Benzyl-2-methylpentanamide (MW 205) Offers the Lowest MW in Its Analog Series, Maximizing Ligand Efficiency Potential

With a molecular weight of 205 g/mol, N-benzyl-2-methylpentanamide is among the lowest MW compounds in its close analog series, matched only by N-(4-methylbenzyl)pentanamide, N-benzyl-2-ethylbutanamide, and N-benzyl-2,2-dimethylbutanamide (all MW 205) . The di-amide analog (#5116409, MW 338) is 65% heavier, and the N-ethyl analog (#6169339) is 14% heavier at MW 233 . In fragment-based and lead-like screening paradigms, lower MW provides greater scope for subsequent optimization without breaching the Rule-of-Five MW ceiling of 500 Da. All analogs in this series satisfy Lipinski's Rule of Five criteria (MW < 500, LogP < 5, Hdon ≤ 5, Hacc ≤ 10), but the lower-MW subset provides greater ligand efficiency headroom [1].

ligand efficiency fragment-based drug discovery molecular weight

Commercial Accessibility and Rush Availability: N-Benzyl-2-methylpentanamide Is Stocked for 24–48 Hour Rush Delivery Through ChemBridge/Hit2Lead

N-Benzyl-2-methylpentanamide (ChemBridge #6167331) is available for immediate procurement through Hit2Lead.com with Rush delivery (1 mg or 5 mg pre-weighed vials, 24–48 hour shipping from San Diego stock) . Standard orders ship from ChemBridge's Moscow facility within approximately 2 weeks [1]. Among its closest analogs, N-(4-methylbenzyl)pentanamide (#7277793, Price Group 1) and N-benzyl-2-ethylbutanamide (#6428702, Price Group 2) are available at lower price points, while the di-amide analog (#5116409, Price Group 4) commands the highest price tier . N-Benzyl-2-methylpentanamide occupies Price Group 3 , representing a mid-range cost option with Rush availability.

procurement Rush delivery screening compound sourcing

Best-Fit Application Scenarios for N-Benzyl-2-methylpentanamide Based on Quantitative Differentiation


Biochemical Screening Requiring Hydrogen Bond Donor Capacity for Target Engagement

In primary biochemical screens against targets where amide N–H hydrogen bond donation is a known pharmacophoric requirement (e.g., kinase hinge binders, serine hydrolases, HDACs, bromodomain-containing proteins), N-benzyl-2-methylpentanamide (Hdon = 1) is the appropriate selection over N-benzyl-N-ethyl-2-methylpentanamide (Hdon = 0) . The class-level SAR from N-benzylamide PHIP bromodomain inhibitors demonstrates that N-methylation of the amide nitrogen abolishes activity (pIC₅₀ < 2.30 vs. 3.72 for the N–H analog), confirming that the hydrogen bond donor is functionally non-redundant [1].

CNS-Targeted Screening Cascade Requiring Balanced BBB Permeability and Aqueous Solubility

For CNS-targeted high-throughput screens, N-benzyl-2-methylpentanamide (tPSA 29.1 Ų, LogP 2.84, LogSW -3.12) offers a balanced profile: tPSA well below the 60 Ų BBB penetration threshold, moderate lipophilicity that avoids excessive nonspecific binding, and adequate aqueous solubility for biochemical assay conditions [1]. This profile distinguishes it from N-benzyl-N-ethyl-2-methylpentanamide (tPSA 20.3 Ų, LogP 3.39), which lacks H-bond donor capacity and has poorer solubility (LogSW -3.80), potentially limiting its utility in target classes requiring directed H-bonding .

Fragment-Based or Lead-Like Library Design Requiring Low MW with Drug-Like Physicochemical Properties

At MW 205, N-benzyl-2-methylpentanamide fits within both fragment (MW < 300) and lead-like (MW < 350) chemical space, satisfying all Lipinski Rule-of-Five criteria with zero violations . For medicinal chemistry teams building focused libraries around the N-benzyl amide scaffold, this compound provides a more tractable starting point for SAR exploration than the heavier N,N'-dibenzyl-2,2-dimethylpentanediamide (MW 338, 8 rotatable bonds, tPSA 58.2), which offers less optimization headroom .

Time-Critical Screening Where Rush Procurement Is a Decisive Factor

When a screening campaign requires compound delivery within 24–48 hours, N-benzyl-2-methylpentanamide's Rush availability through ChemBridge/Hit2Lead provides a procurement advantage . The compound is pre-weighed in 1 mg or 5 mg vials at the San Diego Rush stock facility, enabling next-day delivery for US-based laboratories [1]. Among analogs that also retain the critical N–H hydrogen bond donor, N-benzyl-2-methylpentanamide's Rush availability and mid-range Price Group 3 position it as a pragmatic choice for rapid follow-up or confirmation studies .

Quote Request

Request a Quote for N-benzyl-2-methylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.